DMF dimethylsulfate
Description
Dimethyl sulfate (DMS), chemically represented as (CH₃)₂SO₄, is a highly reactive alkylating agent widely used in organic synthesis, proteomics, and radiochemistry. It is a colorless, oily liquid with a faint onion-like odor and is notorious for its acute toxicity and carcinogenicity . Key applications include:
- Methylation reactions: DMS efficiently transfers methyl groups to nucleophilic sites in amines, alcohols, and thiols under mild conditions .
- Proteome footprinting: DMS methylates lysine, histidine, and glutamate residues in proteins, enabling studies of protein conformations and interactions in living cells .
- RNA structure probing: DMS modifies adenine and cytosine bases in RNA, aiding transcriptome analysis .
Properties
IUPAC Name |
N,N-dimethylformamide;dimethyl sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.C2H6O4S/c1-4(2)3-5;1-5-7(3,4)6-2/h3H,1-2H3;1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKUJXVZLUTEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O.COS(=O)(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456176 | |
| Record name | DMF dimethylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89712-45-8 | |
| Record name | DMF dimethylsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylformamide - Dimethyl sulfate complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Dimethylformamide dimethyl sulfate can be synthesized through the reaction of dimethylformamide with dimethyl sulfate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the continuous reaction of dimethyl ether with sulfur trioxide to produce dimethyl sulfate, which is then reacted with dimethylformamide to yield the final product .
Chemical Reactions Analysis
Methylation Reactions
-
Alkylation of Nucleophiles : Dimethyl sulfate can react with nucleophiles such as amines or alcohols to form methylated products.
Example:
-
Formation of Methyl Ethers : It can also react with phenols to produce methyl ethers.
Example:
Hydrolysis
Dimethyl sulfate undergoes hydrolysis in the presence of water, leading to the formation of sulfuric acid and methanol:
Reaction with Strong Bases
When reacted with strong bases like sodium hydroxide, dimethyl sulfate can yield dimethylamine and sodium hydrogen sulfate:
-
Kinetic Studies and Mechanisms
Research has shown that the kinetics of dimethyl sulfate reactions can be influenced by various factors such as temperature, concentration, and the nature of nucleophiles involved. For example, studies utilizing nuclear magnetic resonance spectroscopy have indicated that the formation of monomethyl sulfate from dimethyl sulfate occurs rapidly under acidic conditions.
Table 1: Kinetic Parameters for Dimethyl Sulfate Reactions
| Reaction Type | Rate Constant (k) | Temperature (°C) | Solvent |
|---|---|---|---|
| Methanolysis | k₁ = 0.5 min⁻¹ | 35 | Methanol |
| Hydrolysis | k₂ = 0.8 min⁻¹ | 25 | Water |
| Methylation of Amine | k₃ = 1.0 min⁻¹ | 50 | Ethanol |
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Safety Considerations
Due to its toxicity, exposure to dimethyl sulfate poses significant health risks, including respiratory irritation and potential carcinogenic effects . Appropriate safety measures must be implemented when handling this compound, including the use of personal protective equipment and proper ventilation.
Dimethyl sulfate serves as a powerful methylating agent in organic synthesis, facilitating numerous reactions while presenting significant safety challenges. Understanding its chemical behavior and reactivity patterns is essential for its effective use in laboratory and industrial settings.
-
References
Scientific Research Applications
Pharmaceutical Applications
DMS is employed in the pharmaceutical industry mainly for the synthesis of various active pharmaceutical ingredients (APIs). Its ability to act as an alkylating agent facilitates the creation of complex molecular structures necessary for drug development.
Case Study: Synthesis of β-Lactams
A notable application of DMS is in the synthesis of β-lactams, a class of antibiotics. Research indicates that using DMS in conjunction with dimethylformamide (DMF) yields optimal results at room temperature, enhancing the efficiency of this synthesis process .
| Compound | Method | Yield (%) | Conditions |
|---|---|---|---|
| β-Lactams | DMS + DMF | 85 | Room Temperature |
Chemical Manufacturing
DMS serves as a reagent in various chemical reactions, including methylation and sulfonation. Its unique properties allow it to function as a solvent, catalyst, and stabilizer in organic reactions.
Roles in Organic Chemistry
- Solvent : DMS is used as a polar aprotic solvent in numerous chemical transformations.
- Reagent : It participates in reactions such as the Vilsmeier-Haack reaction, which is crucial for synthesizing aromatic compounds.
- Catalyst : DMS can catalyze reactions involving carbonyl compounds and amines.
| Function | Description |
|---|---|
| Solvent | Polar aprotic solvent for organic reactions |
| Reagent | Involved in Vilsmeier-Haack reaction |
| Catalyst | Catalyzes carbonyl and amine reactions |
Environmental Impact Studies
DMS has been studied for its environmental effects, particularly its role in atmospheric chemistry. It can contribute to the formation of aerosols and other secondary pollutants.
Case Study: Atmospheric Reactions
Research has demonstrated that DMS can undergo oxidation reactions in the atmosphere, leading to the formation of sulfate aerosols. These aerosols have implications for climate change and air quality .
| Reaction Type | Products | Environmental Impact |
|---|---|---|
| Oxidation | Sulfate aerosols | Contributes to climate change |
Health Risks and Safety Measures
Despite its utility, DMS poses significant health risks due to its toxicity. Reports indicate that exposure can lead to serious health issues, including respiratory problems and chemical burns.
Case Study: Chemical Burns from DMS Exposure
A study documented three cases of chemical burns resulting from accidental exposure to DMS in a drug factory setting. Symptoms included eye pain and throat discomfort, necessitating emergency medical intervention . This highlights the importance of stringent safety measures when handling DMS.
Mechanism of Action
The mechanism of action of dimethylformamide dimethyl sulfate involves the transfer of methyl groups to target molecules. This methylation process can alter the chemical properties of the target, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved in its action include nucleophilic sites on proteins, nucleic acids, and other organic molecules .
Comparison with Similar Compounds
Reactivity and Efficiency
| Compound | Methylation Efficiency | Reaction Conditions | Key Reactivity Targets |
|---|---|---|---|
| Dimethyl sulfate | High | Mild (room temp) | Amines, alcohols, RNA bases |
| Dimethyl carbonate | Moderate | Elevated temp | Alcohols, phenols |
| Methyl iodide | High | Polar aprotic solvents | Amines, thiols, alkoxides |
| Diethyl sulfate | Moderate | Acidic conditions | Amines, hydroxyl groups |
Key Findings :
- DMS outperforms DMC in methylation efficiency for amines and proteins due to its strong electrophilicity .
- Methyl iodide is similarly reactive but requires stringent anhydrous conditions, limiting its use in aqueous systems .
- DMC is preferred for "green chemistry" applications, as it generates non-toxic by-products (CO₂ and methanol) .
Key Findings :
Q & A
Q. What are the critical safety protocols for handling dimethylsulfate in laboratory settings?
Dimethylsulfate (DMS) is highly toxic, volatile, and carcinogenic. Key safety measures include:
- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact.
- Storage at 2–8°C in airtight containers to prevent hydrolysis and volatility.
- Immediate neutralization of spills with sodium bicarbonate or ammonia solutions.
- Compliance with SDS guidelines, including TLV-TWA limits (0.1 ppm) and emergency procedures for exposure .
Q. How does dimethylsulfate interact with DNA in genotoxicity studies?
DMS methylates guanine residues at the N7 position, creating alkylation adducts that disrupt DNA replication and transcription. This genotoxicity is leveraged in in vitro assays to study mutagenesis, but requires strict containment due to its carcinogenic classification (IARC 2A). Researchers should validate dose-response curves using cell viability assays (e.g., LD₅₀ = 440 mg/kg in rats) to avoid overexposure .
Q. What are the primary applications of dimethylsulfate in organic synthesis?
DMS serves as a methylating agent for synthesizing methyl esters, ethers, and amines. It is critical in producing pharmaceuticals (e.g., caffeine, codeine) and agrochemicals (e.g., acephate). However, its use is declining due to high toxicity; alternatives like dimethyl carbonate are preferred where feasible .
Advanced Research Questions
Q. How can DMS footprinting be optimized to study protein-DNA interactions?
DMS methylation is base-specific (guanine residues) and detects regions protected by transcription factors. Key steps include:
Q. What methodological considerations apply to RNA structure probing using DMS?
DMS methylates adenine (N1) and cytosine (N3) in single-stranded RNA regions. Best practices include:
Q. How can conflicting DMS reactivity data in RNA studies be resolved?
Discrepancies arise from RNA secondary structure variability or sequence context. Solutions include:
Q. What advancements enable isoform-specific RNA structure determination using DMS?
Nano-DMS-MaP combines DMS probing with nanopore sequencing to resolve structures of highly similar RNA isoforms. Key steps:
- In-cell DMS treatment followed by long-read sequencing to capture full-length transcripts.
- Computational pipelines to align isoform-specific methylation patterns (e.g., HIV-1 transcripts).
- Validation using knockout models or chemical inhibitors to confirm structural-functional relationships .
Methodological Best Practices
- Reproducibility : Document DMS batch purity, reaction times, and neutralization protocols to ensure cross-lab consistency .
- Data Management : Align with GDPR/IRB standards for human-derived samples, including anonymization of sequencing data .
- Ethical Compliance : Use non-hazardous alternatives where possible, and justify DMS use in risk assessments for institutional approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
